

Bromoacetamido-PEG2-AZD: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoacetamido-PEG2-AZD**

Cat. No.: **B13713421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoacetamido-PEG2-AZD is a heterobifunctional linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of **Bromoacetamido-PEG2-AZD**, including its chemical properties, supplier and pricing information, and its application in bioconjugation. While the specific identity of the "AZD" payload is proprietary, this document outlines the general principles of its use in ADC development, including a detailed, generalized experimental protocol for antibody conjugation and a conceptual framework for its mechanism of action.

Introduction to **Bromoacetamido-PEG2-AZD**

Bromoacetamido-PEG2-AZD is a key reagent for the construction of ADCs. It comprises three essential components:

- A **Bromoacetamido Group**: This functional group serves as a thiol-reactive handle, enabling the covalent attachment of the linker to cysteine residues on a monoclonal antibody (mAb).
- A **Polyethylene Glycol (PEG) Spacer (PEG2)**: The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting ADC.

- An "AZD" Payload: This component is the cytotoxic agent intended for delivery to target cells. The "AZD" designation suggests a payload developed by AstraZeneca, a common nomenclature for their pharmaceutical compounds. The specific chemical structure and mechanism of action of the AZD payload within this particular product are not publicly disclosed.

ADCs constructed with reagents like **Bromoacetamido-PEG2-AZD** represent a powerful therapeutic strategy, combining the target specificity of an antibody with the potent cell-killing ability of a cytotoxic payload.

Supplier and Pricing Information

Bromoacetamido-PEG2-AZD is available from various chemical suppliers. The following table summarizes the available information from a prominent supplier. Prices are subject to change and should be confirmed with the supplier.

Supplier	Catalog Number	Formula	Molecular Weight	CAS Number	Purity	Pricing (USD)
BroadPharm	BP-25465	C21H28BrN3O6	498.4	2639395-43-8	98%	10 mg: \$32025 mg: \$54050 mg: \$780

Storage Conditions: It is recommended to store **Bromoacetamido-PEG2-AZD** at -20°C.[1]

Chemical Properties and Bioconjugation Chemistry

The utility of **Bromoacetamido-PEG2-AZD** in ADC development is primarily due to the specific reactivity of its functional groups.

The Bromoacetamido Group for Thiol-Specific Conjugation

The bromoacetamido group is an alpha-haloacetyl derivative that reacts specifically with nucleophilic thiol groups, such as those found on the side chains of cysteine residues in

proteins. This reaction proceeds via an SN2 nucleophilic substitution mechanism, forming a stable thioether bond. This specific reactivity allows for the controlled conjugation of the linker-payload to antibodies, particularly at engineered cysteine sites or following the reduction of interchain disulfide bonds.

The PEG2 Spacer

The inclusion of a short, hydrophilic di-ethylene glycol (PEG2) spacer offers several advantages in ADC design:

- Increased Solubility: The PEG linker enhances the aqueous solubility of the often hydrophobic payload, which can help prevent aggregation of the final ADC product.[\[1\]](#)
- Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins and conjugates.
- Reduced Steric Hindrance: The spacer can reduce the potential for steric hindrance between the antibody and the payload, which could otherwise interfere with antigen binding.

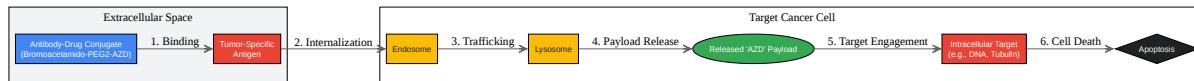
Experimental Protocol: General Procedure for Antibody Conjugation

The following is a generalized protocol for the conjugation of a thiol-containing monoclonal antibody with **Bromoacetamido-PEG2-AZD**. The specific conditions, including antibody concentration, linker-to-antibody ratio, and reaction time, should be optimized for each specific antibody and application.

Materials:

- Monoclonal antibody (mAb) with available cysteine residues (either engineered or from reduced disulfides) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
- **Bromoacetamido-PEG2-AZD**.
- Reducing agent (if required, e.g., TCEP or DTT).
- Reaction buffer (e.g., phosphate buffer with EDTA).

- Quenching reagent (e.g., N-acetylcysteine).
- Purification system (e.g., size-exclusion chromatography).
- Anhydrous DMSO or DMF for dissolving the linker.


Procedure:

- Antibody Preparation (if reducing disulfides):
 - Dissolve the mAb to a concentration of 5-10 mg/mL in reaction buffer.
 - Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).
 - Incubate at 37°C for 1-2 hours.
 - Remove the excess reducing agent by buffer exchange or dialysis.
- Linker Preparation:
 - Prepare a stock solution of **Bromoacetamido-PEG2-AZD** in anhydrous DMSO or DMF at a concentration of 1-10 mM.
- Conjugation Reaction:
 - To the prepared antibody solution, add the **Bromoacetamido-PEG2-AZD** stock solution to achieve the desired linker-to-antibody molar ratio (typically between 2 and 10).
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - Add a 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the linker to react with any unreacted bromoacetamide groups.
 - Incubate for 30 minutes at room temperature.
- Purification of the ADC:

- Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC).
- Characterization:
 - Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and antigen-binding affinity.

Conceptual Signaling Pathway and Mechanism of Action

While the specific molecular target of the "AZD" payload is unknown, the general mechanism of action for an ADC developed with **Bromoacetamido-PEG2-AZD** can be conceptualized as follows. This diagram illustrates a hypothetical signaling pathway for an ADC targeting a cancer cell.

[Click to download full resolution via product page](#)

Figure 1: Conceptual workflow of ADC action.

Workflow Description:

- Binding: The ADC circulates in the bloodstream and the antibody component specifically binds to a tumor-associated antigen on the surface of a cancer cell.
- Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
- Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

- Payload Release: Within the lysosome, the antibody is degraded, leading to the release of the 'AZD' payload. The linker may or may not be cleaved depending on its design.
- Target Engagement: The released payload engages its intracellular target, which for many cytotoxic agents is DNA or microtubules.
- Cell Death: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to apoptotic cell death.

Conclusion

Bromoacetamido-PEG2-AZD is a valuable tool for researchers and drug developers working on the next generation of targeted cancer therapies. Its bifunctional nature, incorporating a thiol-reactive group and a hydrophilic spacer attached to a potent payload, facilitates the construction of ADCs with potentially favorable therapeutic properties. While the proprietary nature of the "AZD" payload necessitates a generalized understanding of its specific mechanism, the principles outlined in this guide provide a solid foundation for its application in the development of novel antibody-drug conjugates. Researchers should perform careful optimization of conjugation conditions and thorough characterization of the resulting ADC to ensure the development of a safe and effective therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AZD-5423 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Bromoacetamido-PEG2-AZD: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13713421#bromoacetamido-peg2-azd-supplier-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com